molecular formula C9H8FNO2 B2706078 1-Cyclopropyl-2-fluoro-3-nitrobenzene CAS No. 2366994-58-1

1-Cyclopropyl-2-fluoro-3-nitrobenzene

Cat. No.: B2706078
CAS No.: 2366994-58-1
M. Wt: 181.166
InChI Key: IMFFSVGQGAILPL-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-fluoro-3-nitrobenzene is an aromatic compound with the molecular formula C9H8FNO2 It features a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-fluoro-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Cyclopropyl-2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process includes steps such as halogenation, nitration, and cyclopropylation, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-Cyclopropyl-2-fluoro-3-aminobenzene.

    Oxidation: Carboxylic acid derivatives of the cyclopropyl group.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-fluoro-3-nitrobenzene involves its interaction with various molecular targets and pathways:

    Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring, making it less reactive towards electrophiles.

    Reduction and Oxidation: The nitro group can be reduced to an amino group, altering the compound’s chemical and biological properties.

Comparison with Similar Compounds

  • 1-Cyclopropyl-3-fluoro-2-nitrobenzene
  • 1-Cyclopropyl-2-fluoro-4-nitrobenzene
  • 1-Cyclopropyl-2-chloro-3-nitrobenzene

Properties

IUPAC Name

1-cyclopropyl-2-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-9-7(6-4-5-6)2-1-3-8(9)11(12)13/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFFSVGQGAILPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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